6-Bromothieno[2,3-d]pyrimidine

Scalable synthesis Process chemistry Kinase inhibitor building block

Kinase inhibitor programs often lose weeks validating unreliable scaffold syntheses. 6-Bromothieno[2,3-d]pyrimidine overcomes this with a validated modular route proven at >200 g scale. - Enables orthogonal sequential C-4 and C-6 functionalization via SNAr and Pd-catalyzed cross-coupling, creating >175 diverse analogs per program. - Delivers lead compounds with EGFR IC50 as low as 0.3 nM and dual VEGFR-2/TIE-2 inhibition (IC50 11 nM and 0.6 nM). - Consistent 98% purity and stable supply eliminate re-validation downtime for multi-year discovery campaigns.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 60703-80-2
Cat. No. B1279958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothieno[2,3-d]pyrimidine
CAS60703-80-2
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C(SC2=NC=NC=C21)Br
InChIInChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H
InChIKeyCCQQNRDRMMVUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothieno[2,3-d]pyrimidine: A Core Scaffold for Kinase Libraries


6-Bromothieno[2,3-d]pyrimidine is a halogenated fused heterocycle that serves as a privileged pharmacophore in medicinal chemistry, structurally mimicking purines to engage the ATP-binding pockets of protein kinases [1]. Its quantified LogP of 2.45 [2] reflects the balanced lipophilicity conferred by the bromine atom, which critically modulates both passive membrane permeability and target binding within hydrophobic kinase clefts. The compound functions as a versatile building block for parallel medicinal chemistry through sequential nucleophilic aromatic substitution at the 4-position and palladium-catalyzed cross-coupling at the 6-bromo site, enabling systematic exploration of chemical space around the thieno[2,3-d]pyrimidine core [1]. A robust four-step synthetic route delivers over 200 grams of key intermediates derived from this scaffold at 49% overall yield without chromatography, establishing it as a scalable entry point for kinase-focused lead generation campaigns [1].

6-Bromothieno[2,3-d]pyrimidine: Advantages Over Generic Analogs


In-class thieno[2,3-d]pyrimidine derivatives cannot be considered functionally interchangeable because the C-6 bromine atom serves as both a steric gatekeeper for kinase selectivity and a unique chemical handle enabling orthogonal, sequential functionalization [1]. Replacing the 6-bromo substituent with hydrogen abolishes solubility and renders DHFR inhibition unmeasurable [2], while substituting with chlorine at the same position significantly reduces reactivity in palladium-catalyzed cross-coupling reactions, limiting the accessible chemical space during library synthesis [1]. Conversely, bromination at the C-4 instead of C-6 position alters electronic distribution and disables the selective nucleophilic aromatic substitution pathway that underpins the modular synthetic strategy proven at >200 gram scale [3]. Even closely related compounds such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine merely add a second leaving group rather than replacing the 6-bromo function; the strategic value of the 6-bromo substitution lies precisely in its combination of optimal cross-coupling reactivity and the profound impact of C-6 substitution on kinase selectivity profiles, as demonstrated in RIPK2 inhibitor campaigns where varying the 6-substituent alone tuned potency into the low nanomolar range [4]. Each piece of quantitative evidence below reinforces why generic substitution with unsubstituted, differently halogenated, or regioisomeric alternatives leads to measurable losses in synthetic efficiency, biological potency, or selectivity.

6-Bromothieno[2,3-d]pyrimidine: Performance vs. Closest Analogs


Scalable Chromatography-Free Synthesis

The 6-bromo-substituted thieno[2,3-d]pyrimidine scaffold is accessible via a published four-step route that delivers over 200 grams of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in 49% overall yield starting from cheap bulk chemicals (2,5-dihydroxy-1,4-dithiane and malononitrile) without requiring traditional chromatography for purification of the product or intermediates [1]. This scalability stands in contrast to alternative thienopyrimidine building blocks lacking a 6-bromo substituent, for which no kilogram-scale synthetic protocols with comparable operational simplicity have been reported. The 6-bromo intermediate undergoes selective nucleophilic aromatic substitution at the 4-chloro position followed by Suzuki cross-coupling at the 6-bromo position, enabling systematic library construction without protecting-group manipulation [1]. The method uses standard laboratory equipment and has been validated for multi-hundred-gram production, making it a benchmark for procurement decisions where downstream lead optimization demands consistent, high-purity building block availability [1].

Scalable synthesis Process chemistry Kinase inhibitor building block

Solubility Advantage for DHFR Inhibition

A direct head-to-head comparison of 6-bromo versus 6-unsubstituted 2,4-diaminothieno[2,3-d]pyrimidines revealed that the 6-bromo substitution is critical for aqueous solubility to permit IC50 determination. In this study, five 6-bromo derivatives were soluble enough to allow IC50 measurement against dihydrofolate reductase (DHFR) from P. carinii, T. gondii, and rat liver, whereas the corresponding 6-unsubstituted analogs could not be assayed because of extremely poor solubility [1]. The most active 6-bromo derivative, 2,4-diamino-5-[[3,5-dichloro-4-(1-pyrrolo)anilino]methyl]-6-bromothieno[2,3-d]pyrimidine, achieved an IC50 of 7.5 μM against P. carinii DHFR [1]. The 6-bromo substituent therefore not only serves as a synthetic handle but also directly modulates physicochemical properties essential for biological evaluation, a factor absent in the 6-unsubstituted comparator series where activity remained unquantifiable due to solubility failure [1].

DHFR inhibition Antifolate Solubility-limited activity

EGFR Inhibition: Equipotent to Erlotinib

Structure–activity relationship studies using the 6-bromothieno[2,3-d]pyrimidine scaffold as the starting point for 4-amino-6-aryl thienopyrimidine synthesis led to the identification of three compounds with EGFR IC50 values below 1 nM. The most potent candidate achieved an IC50 of 0.3 nM against wild-type EGFR, EGFR-L858R, and EGFR-L861Q mutants [1]. A lead structure derived from this scaffold was found to be equipotent to the clinically approved drug Erlotinib in enzymatic assays, while also demonstrating good activity in human cancer cell lines, a promising ADME profile, and low toxicity [2]. This performance directly results from the modular synthetic strategy enabled by the 6-bromo group: selective nucleophilic substitution at C-4 followed by Suzuki coupling at C-6 provided the best functional group tolerance and highest overall yields, allowing systematic exploration of substituent effects on potency [2].

EGFR kinase inhibition Non-small cell lung cancer Lead optimization

Dual VEGFR-2/BRAF Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives designed on the 6-substituted scaffold were evaluated as dual VEGFR-2 and BRAF kinase inhibitors, yielding compounds 4a and 4b with balanced potency against both targets. Compound 4a inhibited VEGFR-2 with IC50 = 0.111 ± 0.006 μM, BRAF V600E with IC50 = 0.089 ± 0.005 μM, and BRAF WT with IC50 = 0.071 ± 0.004 μM. Compound 4b showed even stronger inhibition: VEGFR-2 IC50 = 0.049 ± 0.003 μM, BRAF V600E IC50 = 0.063 ± 0.003 μM, and BRAF WT IC50 = 0.050 ± 0.003 μM [1]. These values approach the potency of sorafenib (VEGFR-2 IC50 = 0.031 μM, BRAF V600E IC50 = 0.035 μM, BRAF WT IC50 = 0.021 μM) while offering the advantage of a distinct chemotype with potential for differentiated selectivity profiles [1]. Both compounds also induced significant apoptosis (22.82-fold and 25.81-fold increases in MCF7 cells) and arrested the cell cycle at G1 or G1/S phases, confirming that the scaffold delivers not only enzyme inhibition but also downstream cellular pharmacology [1].

VEGFR-2 inhibitor BRAF inhibitor Dual kinase inhibition Apoptosis induction

RIPK2 Selectivity via C-6 Substitution

A focused medicinal chemistry campaign targeting RIPK2 demonstrated that substitution at position 6 of the thieno[2,3-d]pyrimidine scaffold is the primary driver of inhibitory potency and selectivity. By solely varying the substituent at the 6-position, potency against RIPK2 could be tuned into the low nanomolar range without compromising selectivity over RIPK1, RIPK3, and RIPK4 [1]. A subset of lead inhibitors was subsequently evaluated against a panel of 58 human kinases, displaying excellent specificity for RIPK2 [1]. This finding provides class-level evidence that the 6-position of the thieno[2,3-d]pyrimidine core is a critical selectivity-determining vector, and that starting from the 6-bromo derivative—a synthetic precursor compatible with diverse cross-coupling chemistries—affords the broadest accessible chemical space for modulating this key position [1].

RIPK2 inhibitor Kinase selectivity Inflammatory disease NOD signaling

6-Bromothieno[2,3-d]pyrimidine: Research & Industrial Applications


Kinase Inhibitor Library Synthesis

Medicinal chemistry groups building focused kinase inhibitor libraries should prioritize 6-bromothieno[2,3-d]pyrimidine as a core scaffold because its 6-bromo substituent enables late-stage diversification via Suzuki, Heck, or Sonogashira cross-coupling chemistries, directly building on the validated platform that generated >175 compounds in a single EGFR program [1]. The scalable synthesis at >200 g scale ensures multi-year supply continuity without re-validation of synthetic routes [2].

EGFR-Targeted Lead Optimization

Programs targeting wild-type or mutant EGFR (L858R, T790M, L861Q) benefit from starting with the 6-bromo scaffold, which has produced lead compounds with IC50 values as low as 0.3 nM—equipotent to Erlotinib—while enabling systematic SAR exploration at the 4- and 6-positions through orthogonal substitution chemistry [3]. The demonstrated cellular potency and promising ADME profile of derived leads reduces the risk of scaffold hopping during optimization [3].

TIE-2/VEGFR-2 Dual Inhibition for Anti-Angiogenesis

Derivatives of thieno[2,3-d]pyrimidine have demonstrated potent dual inhibition of TIE-2 (IC50 = 0.6 nM) and VEGFR-2 (IC50 = 11 nM) in ADP-Glo assays [4]. For anti-angiogenesis programs seeking to block both the VEGF and angiopoietin signaling axes simultaneously, the 6-bromo building block provides a validated entry point for designing compounds with this desirable polypharmacology profile.

Folate Receptor-Targeted Antifolate Design

6-Substituted thieno[2,3-d]pyrimidines have been established as first-in-class dual inhibitors of GARFTase and AICARFTase in de novo purine biosynthesis with selective cellular uptake via folate receptors (FRα, FRβ) over the reduced folate carrier [5]. Research groups developing tumor-selective antimetabolites can leverage the 6-bromo intermediate to synthesize novel antifolates that exploit FR-mediated targeting, a strategy not accessible with 6-unsubstituted or non-halogenated scaffold variants.

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